

# Fipamezole: A Technical Guide to its Chemical Structure and Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fipamezole

Cat. No.: B1672676

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## Introduction

**Fipamezole** is a potent and selective  $\alpha$ 2-adrenergic receptor antagonist that has been investigated for its therapeutic potential in various neurological disorders, most notably for the management of levodopa-induced dyskinesia in Parkinson's disease.[1] This technical guide provides a comprehensive overview of the chemical structure and physical properties of **fipamezole**, presenting key data in a structured format to support research and development activities.

## Chemical Structure and Identification

**Fipamezole**, with the chemical formula C<sub>14</sub>H<sub>15</sub>FN<sub>2</sub>, is a derivative of imidazole attached to a fluorinated indane moiety.[1] The molecule exists as a racemic mixture, though its stereoisomers have been studied individually.[2][3]

Table 1: Chemical Identification of **Fipamezole**

Identifier	Value
IUPAC Name	4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
Chemical Formula	C14H15FN2
Molecular Weight	230.29 g/mol
CAS Number	150586-58-6
SMILES	<chem>CCC1(CC2=CC=C(F)C=C2C1)C1=CNC=N1</chem>
InChI Key	XAGTWPPXXHAZMK-UHFFFAOYSA-N

## Physical and Chemical Properties

The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for **fipamezole**'s physical properties are not publicly available, predicted values and some experimental data for its hydrochloride salt provide valuable insights.

Table 2: Physical and Chemical Properties of **Fipamezole**

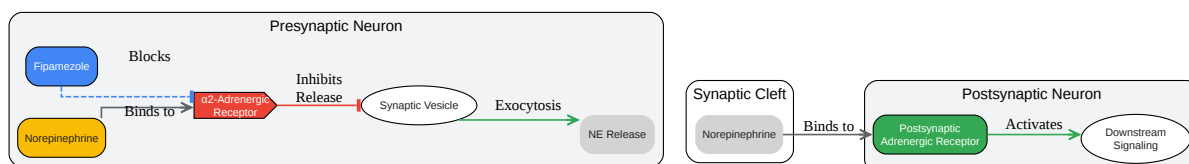
Property	Value	Source
State	Solid	DrugBank Online
Water Solubility (Predicted)	0.139 mg/mL	ALOGPS
logP (Predicted)	3.56	ALOGPS, Chemaxon
logS (Predicted)	-3.2	ALOGPS
pKa (Strongest Acidic) (Predicted)	14.35	Chemaxon
pKa (Strongest Basic) (Predicted)	6.57	Chemaxon
Hydrogen Acceptor Count	1	Chemaxon
Hydrogen Donor Count	1	Chemaxon
Polar Surface Area	28.68 Å <sup>2</sup>	Chemaxon
Rotatable Bond Count	2	Chemaxon

Solubility of **Fipamezole** Hydrochloride:

**Fipamezole** hydrochloride, the salt form of the compound, exhibits solubility in various solvents. It is soluble in DMSO.

## Mechanism of Action: $\alpha$ 2-Adrenergic Receptor Antagonism

**Fipamezole** exerts its pharmacological effects by acting as an antagonist at  $\alpha$ 2-adrenergic receptors. It displays high affinity for the human  $\alpha$ 2A,  $\alpha$ 2B, and  $\alpha$ 2C receptor subtypes.<sup>[1]</sup> By blocking these presynaptic autoreceptors, **fipamezole** enhances the release of norepinephrine, which can modulate downstream signaling pathways involved in motor control.



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**Fipamezole's** antagonistic action on presynaptic  $\alpha_2$ -adrenergic receptors.

## Experimental Protocols

### [<sup>35</sup>S]GTPyS Binding Assay for Functional Antagonist Activity

This assay is a widely used method to determine the functional activity of G protein-coupled receptor (GPCR) ligands, such as **fipamezole**.

Objective: To quantify the ability of **fipamezole** to inhibit agonist-induced G-protein activation at  $\alpha_2$ -adrenergic receptors.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells recombinantly expressing the human  $\alpha_2A$ ,  $\alpha_2B$ , or  $\alpha_2C$  adrenergic receptor subtypes.
- **Assay Conditions:** The prepared membranes are incubated in a buffer containing a sub-saturating concentration of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS.
- **Agonist Stimulation:** An agonist, such as adrenaline, is added to stimulate the receptors, leading to the binding of [<sup>35</sup>S]GTPyS to the activated G-proteins.
- **Antagonist Inhibition:** To determine the antagonist properties of **fipamezole**, the assay is performed in the presence of a fixed concentration of adrenaline and varying concentrations

of **fipamezole**.

- **Detection:** The amount of [35S]GTPyS bound to the G-proteins is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand, typically by filtration.
- **Data Analysis:** The concentration-response curves for **fipamezole**'s inhibition of agonist-stimulated [35S]GTPyS binding are analyzed to determine its potency (KB value).

## General Protocol for Solubility Determination (Shake-Flask Method)

While a specific protocol for **fipamezole** is not detailed in the provided search results, the shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

**Objective:** To determine the saturation concentration of **fipamezole** in a specific solvent.

**Methodology:**

- **Sample Preparation:** An excess amount of solid **fipamezole** is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound or changes in temperature.
- **Quantification:** The concentration of **fipamezole** in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
- **Replicate Analysis:** The experiment is performed in triplicate to ensure the reproducibility of the results.

## Conclusion

This technical guide has summarized the key chemical and physical characteristics of **fipamezole**, an  $\alpha$ 2-adrenergic receptor antagonist. The provided data tables, mechanism of action diagram, and outlines of experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental properties is essential for the continued investigation of **fipamezole**'s therapeutic potential.

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## References

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- To cite this document: BenchChem. [Fipamezole: A Technical Guide to its Chemical Structure and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672676#fipamezole-chemical-structure-and-physical-properties]

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